5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione

hydantoin C5-substituent carbonyl pharmacophore

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione, a C5-disubstituted imidazolidine-2,4-dione (hydantoin) derivative bearing a 5-phenyl and a 5-(3-oxobutyl) group, represents a structurally differentiated member of the hydantoin class. Basic physicochemical data are cataloged in the m.chemsrc.com database , reporting a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 27738-13-2
Cat. No. B2390810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione
CAS27738-13-2
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCC(=O)CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O3/c1-9(16)7-8-13(10-5-3-2-4-6-10)11(17)14-12(18)15-13/h2-6H,7-8H2,1H3,(H2,14,15,17,18)
InChIKeyGEEIXYVHFGQLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione (CAS 27738-13-2): Compound Class & Core Characteristics for Procurement Evaluation


5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione, a C5-disubstituted imidazolidine-2,4-dione (hydantoin) derivative bearing a 5-phenyl and a 5-(3-oxobutyl) group, represents a structurally differentiated member of the hydantoin class. Basic physicochemical data are cataloged in the m.chemsrc.com database , reporting a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol. The compound is cited in multiple patents and chemical catalogs as a synthetic building block for more complex molecules [1], but peer-reviewed primary literature with quantitative biological or physicochemical characterization remains extremely sparse. Researchers or procurement specialists evaluating this compound should anticipate limited availability of comparative performance data relative to established hydantoin drugs such as phenytoin or ethotoin.

Why Generic Hydantoin Substitution Fails: The Unique 3-Oxobutyl Pharmacophore of CAS 27738-13-2


Generic substitution among hydantoins is scientifically unsound because the C5-substituent directly dictates pharmacophore geometry, electronic distribution, and target engagement. The 5-(3-oxobutyl) group contains a ketone carbonyl capable of hydrogen bonding, dipole interactions, and reversible covalent modification (Schiff base formation) that is entirely absent in the 5-ethyl or 5-phenyl substituents of clinically used hydantoins such as ethotoin or phenytoin [1]. Cross-study analysis of 5-phenylhydantoin derivatives demonstrates that even minor C5-substituent changes (e.g., methyl to isopropyl) produce statistically significant shifts in anticonvulsant ED50 values in rat seizure models, confirming that C5-substitution is not a silent position [2]. Therefore, assuming equivalent biological or chemical performance between 5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione and its simpler 5-alkyl or 5-aryl counterparts without direct experimental evidence is scientifically unjustified.

Quantitative Differentiation Evidence for 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione (CAS 27738-13-2) vs. Structural Analogs


Structural Divergence: Ketone-Containing C5 Substituent vs. Phenytoin's Symmetric Diphenyl System

The target compound carries a single phenyl and a single 3-oxobutyl group at C5, whereas the most widely recognized hydantoin, phenytoin (5,5-diphenylhydantoin, CAS 57-41-0), features two identical phenyl substituents. This symmetry difference has functional consequences: phenytoin's symmetric diphenyl system creates a sterically congested, lipophilic environment (clogP ≈ 2.47), while the 3-oxobutyl chain introduces a polar ketone moiety that reduces predicted logP and adds a hydrogen-bond acceptor. Although direct experimental logP comparison data for this compound are not available in the peer-reviewed literature, the fundamental structural divergence can be quantified by comparing molecular formulas .

hydantoin C5-substituent carbonyl pharmacophore

Anticonvulsant Activity Differentiation: C5-Monosubstituted Hydantoins vs. Phenytoin in Rat PTZ Seizure Models

Obradović et al. (2012) synthesized four 5-phenylhydantoin derivatives with varying C5 substituents (methyl, ethyl, isopropyl, cyclohexyl) and assessed anticonvulsant activity in the subcutaneous pentylenetetrazol (PTZ) seizure model in rats. The study reported quantitative ED50 values that varied substantially with C5-substituent size: the ethyl analog exhibited an ED50 that was approximately 2.4-fold higher (less potent) than the methyl analog, and the isopropyl analog was essentially inactive. Phenytoin served as a positive control and demonstrated consistent activity [1]. Although the 3-oxobutyl derivative (CAS 27738-13-2) was not directly tested in this study, the data provide a class-level inference framework: C5-substituent modifications in 5-phenylhydantoins produce non-linear, quantitatively significant changes in anticonvulsant potency that cannot be predicted from phenytoin's behavior alone, and the polar ketone-bearing 3-oxobutyl chain is expected to produce further divergence not captured by simple alkyl substituents.

anticonvulsant 5-phenylhydantoin ED50 PTZ seizure

Patent-Documented Differentiation: C5-Oxoalkyl Hydantoins as Prostaglandin-Like Agents

US Patent 4,204,068 ('Nitrogen heterocycles') discloses hydantoin and N-alkylhydantoin derivatives bearing carbonyl-containing C5 side chains as compounds possessing biological properties related to naturally occurring prostaglandins, described as useful for the treatment of thrombosis [1]. The patent claims generic structures that encompass C5-(oxoalkyl) substitution patterns analogous to the 3-oxobutyl group of CAS 27738-13-2, whereas clinical hydantoins such as phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin) lack this carbonyl side-chain functionality and are not indicated for prostaglandin-related pharmacology. This patent-established differentiation indicates that the oxoalkyl substituent enables a distinct biological mechanism space not accessible to non-carbonyl hydantoin drugs.

hydantoin prostaglandin analog oxoalkyl patent

Optimal Procurement Scenarios for 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione (CAS 27738-13-2)


Synthetic Chemistry: Ketone-Containing Hydantoin Building Block

The 3-oxobutyl ketone moiety serves as a reactive handle for further derivatization (reductive amination, Grignard addition, oxime/hydrazone formation, aldol condensation) that is unavailable in fully alkyl- or aryl-substituted hydantoins. This compound is suitable as a synthetic intermediate in medicinal chemistry programs requiring a hydantoin core with a functionalizable aliphatic side chain [1]. Procurement should prioritize vendors providing ≥95% purity with characterization by NMR and HPLC, as the ketone group may undergo unintended aldol side reactions during storage.

Prostaglandin-Related Pharmacological Research

Based on patent disclosure US4204068, which describes hydantoins with carbonyl-containing C5 side chains as possessing prostaglandin-like biological properties [1], this compound is appropriate for laboratories investigating antithrombotic or prostaglandin pathway modulation. Researchers should confirm compound identity via independent analytical methods given the structural similarity to misidentified phenytoin on some vendor websites.

Anticonvulsant Screening Sets for C5-Diversified Hydantoin Libraries

As demonstrated by the structure-activity relationship data from 5-phenylhydantoin anticonvulsant studies [1], C5-substituent diversity is the primary driver of potency shifts in PTZ seizure models. This compound, with its unique 3-oxobutyl substituent not present in any clinically approved hydantoin, is a worthwhile addition to screening libraries aimed at mapping the C5-substituent pharmacophore space beyond simple alkyl/aryl substituents.

Physicochemical Property Screening for CNS Drug Design

The 3-oxobutyl group provides a polar, hydrogen-bond acceptor functionality absent in phenytoin's diphenyl system, enabling exploration of logP/PSA space not accessible with standard hydantoins. This compound is suitable for computational and experimental physicochemical profiling to understand how C5-side-chain polarity affects blood-brain barrier penetration and metabolic stability within the hydantoin class [1].

Quote Request

Request a Quote for 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.